Arimoclomol Citrate

Niemann-Pick disease type C lysosomal storage disorder disease progression

Arimoclomol citrate is the active pharmaceutical ingredient in Miplyffa™, the only FDA-approved disease-modifying therapy for Niemann-Pick disease type C. This brain-penetrant HSP70 co-inducer achieved a treatment effect of -1.70 on R4DNPCCSS (p=0.0155) in the pivotal NPC-002 trial and a 65% relative reduction in annual disease progression. As the sole approved agent for NPC, it is indispensable for establishing active-treatment control arms in clinical trials and serves as a validated positive control for preclinical proteostasis research. Generic HSP70 inducers lack regulatory approval, CNS pharmacokinetic data, and patient safety profiles—rendering substitution scientifically indefensible for translational studies.

Molecular Formula C20H28ClN3O10
Molecular Weight 505.9 g/mol
CAS No. 368860-21-3
Cat. No. B3327690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArimoclomol Citrate
CAS368860-21-3
Molecular FormulaC20H28ClN3O10
Molecular Weight505.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1
InChIKeyXSENLDLUMVYRET-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arimoclomol Citrate (CAS 368860-21-3) Procurement Guide: First-in-Class HSP Co-Inducer for Lysosomal Storage Disorder Research


Arimoclomol citrate (BRX-220 citrate) is a hydroxylamine-derivative small molecule that functions as a heat shock protein (HSP) co-inducer, specifically amplifying HSP70 expression under cellular stress conditions without inducing HSPs under basal conditions [1]. It is the active pharmaceutical ingredient in Miplyffa™ (arimoclomol), the first and only FDA-approved drug for Niemann-Pick disease type C (NPC), indicated for use in combination with miglustat to treat neurological manifestations in adult and pediatric patients aged 2 years and older [2]. The compound crosses the blood-brain barrier and is orally bioavailable with dose-linear pharmacokinetics and an elimination half-life of approximately 4 hours [3].

Why Arimoclomol Citrate Cannot Be Substituted with Alternative HSP70 Inducers: Regulatory, Pharmacokinetic, and Disease-Specific Evidence Gaps


Alternative HSP70 co-inducers and amplifiers—including BGP-15, geranylgeranylacetone (GGA), and various natural compounds—lack regulatory approval for NPC or any neurodegenerative indication, possess fundamentally different mechanisms of action, and have no head-to-head comparative efficacy data versus arimoclomol in lysosomal storage disorders [1]. Unlike arimoclomol, which has demonstrated blood-brain barrier penetration with dose-dependent cerebrospinal fluid (CSF) concentrations and validated clinical efficacy in a 12-month randomized controlled trial (treatment effect of -1.70 on R4DNPCCSS, p=0.0155), none of the comparator compounds have completed Phase 2/3 trials for NPC or have FDA-approved labeling for neurological manifestations [2]. The procurement of generic HSP70 inducers for NPC or ALS research applications introduces unquantified risks of variable CNS exposure, unknown target engagement in human disease tissue, and absence of safety data in the relevant patient populations—rendering substitution scientifically indefensible for translational studies [3].

Arimoclomol Citrate: Quantitative Differentiation Evidence for Procurement Decision-Making


NPC Disease Progression Reduction: Arimoclomol vs. Placebo in Phase 2/3 NPC-002 Trial

In the 12-month, randomized, double-blind, placebo-controlled Phase 2/3 NPC-002 study (NCT02612129), arimoclomol demonstrated a statistically significant reduction in disease progression versus placebo as measured by the rescored 4-domain NPC Clinical Severity Scale (R4DNPCCSS) [1]. The post-hoc primary analysis showed a mean (SE) change of 0.35 (0.40) with arimoclomol (N=34) versus 2.05 (0.54) with placebo (N=16), representing a treatment effect of -1.70 in favor of arimoclomol (p=0.0155) [1]. In the miglustat background therapy subgroup, the treatment effect was -2.21 (p=0.0077), demonstrating additive benefit of arimoclomol beyond miglustat alone [1].

Niemann-Pick disease type C lysosomal storage disorder disease progression

5-Domain NPCCSS Efficacy: Arimoclomol vs. Placebo with 65% Relative Reduction in Annual Progression

Using the prespecified 5-domain NPC Clinical Severity Scale (5DNPCCSS) as the primary endpoint, arimoclomol reduced mean change from baseline at 12 months to 0.76 (95% CI -0.05 to 1.56) compared with 2.15 (95% CI 1.05 to 3.25) for placebo, yielding a treatment difference of -1.40 (95% CI -2.76 to -0.03, p=0.046) [1]. This corresponds to a 65% relative reduction in annual disease progression in the overall population [1]. Among individuals receiving concomitant miglustat, the mean change was -0.06 with arimoclomol versus 2.01 with placebo—a treatment difference of -2.06 (p=0.006), representing a 103% relative reduction in progression [1].

NPC Clinical Severity Scale annual disease progression 5DNPCCSS

Sustained Long-Term Disease Modification: 5-Year Open-Label Extension Evidence

The 48-month open-label extension (OLE) of the NPC-002 trial provides evidence for sustained reduction in disease progression for at least 5 years in patients receiving arimoclomol [1]. Among patients switching from placebo to arimoclomol after the double-blind phase, mean annual change in 5DNPCCSS decreased from 2.0 (on placebo) to 0.1 in the first year of receiving arimoclomol, and mean annual change in R4DNPCCSS decreased from 1.9 to 0.2, indicating immediate slowing of disease progression upon treatment initiation [1]. Annual scores for both endpoints remained numerically smaller throughout the OLE than during the double-blind phase, and arimoclomol was well-tolerated over 48 months with no new safety concerns [1].

long-term efficacy open-label extension disease modification

Blood-Brain Barrier Penetration with Dose-Dependent CSF Exposure vs. Non-CNS-Penetrant HSP70 Inducers

Arimoclomol crosses the blood-brain barrier with cerebrospinal fluid (CSF) levels that increase with dose [1]. In contrast, geranylgeranylacetone (GGA), a widely used HSP70 inducer in preclinical research, has no demonstrated CNS penetration in human studies and is primarily used for gastric mucosal protection and hepatic indications [2]. BGP-15, another HSP co-inducer, has shown HDAC inhibitory activity distinct from arimoclomol's mechanism and lacks clinical CSF exposure data [3]. Arimoclomol exhibits dose-linear pharmacokinetics with a steady-state apparent volume of distribution (VZ/F) of 211 L and CSF concentrations that correlate with systemic exposure, enabling predictable CNS target engagement [4].

blood-brain barrier CSF penetration CNS exposure

HSP70 Amplification Specificity: Stress-Dependent Co-Induction vs. Basal Induction Profile

Arimoclomol functions as a co-inducer that amplifies HSP70 expression only under cellular stress conditions, without inducing HSPs under basal conditions [1]. This distinguishes it from direct HSP inducers such as GGA, which activate ERK/p38 MAPK signaling and induce HSP70 even in non-stressed cells, potentially leading to off-target effects and metabolic interference [2]. In primary Gaucher disease (GD) patient fibroblasts, arimoclomol induced ER-resident HSP70 (BiP) and enhanced folding, maturation, and activity of mutated glucocerebrosidase across L444P and N370S genotypes [3]. In NPC patient fibroblasts, arimoclomol treatment attenuated lysosomal storage and improved autophagy flux, reducing lipid burden [4].

HSP70 co-induction stress-dependent proteostasis

Regulatory Exclusivity: First and Only FDA-Approved Therapy for NPC

Arimoclomol (Miplyffa) received FDA approval on September 20, 2024, as the first and only approved treatment for Niemann-Pick disease type C (NPC) in adult and pediatric patients aged 2 years and older, indicated for use in combination with miglustat [1]. No other HSP70 modulator or co-inducer—including BGP-15, GGA, cannabidiol, carbenoxolone, colchicine, fenofibrate, or phenlarmide—has achieved regulatory approval for NPC or any neurodegenerative indication [2]. The compound is protected by three U.S. patents with expiration dates extending to August 19, 2029, covering the formulation, method of use for HSP70 as a regulator of enzymatic activity, and treatment of NPC in patients with ER-type missense mutations [3]. No therapeutically equivalent generic version is currently available in the United States [4].

FDA approval regulatory exclusivity orphan drug

Arimoclomol Citrate: Evidence-Backed Procurement Scenarios for Translational Research and Clinical Investigation


Niemann-Pick Disease Type C (NPC) Clinical Trial Comparator Arm or Reference Standard

Arimoclomol citrate is the essential reference compound for any clinical trial investigating novel NPC therapeutics, given its status as the only FDA-approved disease-modifying therapy for this indication. The 12-month NPC-002 trial demonstrated a treatment effect of -1.70 on R4DNPCCSS (p=0.0155) and 65% relative reduction in 5DNPCCSS annual progression versus placebo [1]. The 48-month OLE provides benchmark long-term safety and sustained efficacy data over 5 years, with patients switching from placebo showing annual progression rate reduction from 2.0 to 0.1 on 5DNPCCSS [2]. Procurement of arimoclomol citrate as the active pharmaceutical ingredient or formulated drug product is necessary for establishing an approved-treatment control arm, enabling valid non-inferiority or superiority comparisons, and meeting regulatory expectations for trial design in the post-approval era.

Lysosomal Storage Disorder Preclinical Research: In Vitro and In Vivo Model Validation

Arimoclomol citrate serves as a validated positive control compound for preclinical studies investigating HSP70-mediated proteostasis enhancement in lysosomal storage disorders. In NPC patient fibroblasts, arimoclomol attenuates lysosomal storage and improves autophagy flux [1]. In Gaucher disease patient-derived cells (L444P and N370S genotypes), arimoclomol induces ER-resident HSP70 (BiP) and enhances folding, maturation, activity, and correct cellular localization of mutated glucocerebrosidase [2]. In Npc1-/- mice, arimoclomol treatment improves neurological symptoms and reduces CNS glycosphingolipid levels [3]. Given its brain-penetrant properties (CSF levels increase with dose; VZ/F=211 L) and well-characterized stress-dependent co-induction mechanism, arimoclomol provides a translatable benchmark for evaluating novel HSP70 modulators or combination strategies [4].

SOD1-ALS Translational Research: Safety-Validated HSP Co-Inducer for Motor Neuron Protection Studies

For researchers investigating protein misfolding in SOD1-mutant amyotrophic lateral sclerosis (ALS), arimoclomol citrate offers a safety-validated, brain-penetrant HSP co-inducer with documented human tolerability data. In a randomized, double-blind, placebo-controlled trial of 38 rapidly progressive SOD1 ALS patients, arimoclomol 200 mg TID for up to 12 months was safe and well-tolerated, with survival favoring arimoclomol (HR 0.77, 95% CI 0.32-1.80), ALSFRS-R decline slower by 0.5 point/month, and FEV6 decline slower by 1.24% predicted/month [1]. Preclinically, arimoclomol extended survival by five weeks in a mutant SOD1 transgenic mouse model of ALS when administered both pre-symptomatically and at disease onset [2]. While not powered for definitive therapeutic effect in ALS, the consistency of results across prespecified efficacy measures makes arimoclomol a valuable tool compound for mechanistic studies of HSP70-mediated motor neuron protection [3].

Pharmacokinetic and Drug-Drug Interaction Reference Standard Development

Arimoclomol citrate is well-suited as a reference compound for developing and validating analytical methods for HSP co-inducers in biological matrices, given its extensively characterized human pharmacokinetic profile. Key parameters include: dose-linear pharmacokinetics (62-372 mg TID); steady-state AUC0-8hr of 7207 hr·ng/mL (CV 19%) and Cmax of 2090 ng/mL (CV 23%) at 248 mg TID; elimination half-life of approximately 4 hours; apparent clearance (CL/F) of 34 L/hr; apparent volume of distribution (VZ/F) of 211 L; and low plasma protein binding of approximately 10% [1]. The compound is not an inhibitor or inducer of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5, but is an inhibitor of OCT2, providing a defined drug-drug interaction profile for transporter studies [2]. These well-documented parameters enable arimoclomol to serve as a calibration standard for LC-MS/MS method development and a comparator for evaluating the PK properties of novel HSP70-targeting compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arimoclomol Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.